molecular formula C22H23N3OS B2716731 (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359177-40-4

(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2716731
CAS No.: 1359177-40-4
M. Wt: 377.51
InChI Key: UTLPKQAEWSZNOO-UHFFFAOYSA-N
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Description

The compound (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinoline derivative featuring a 3,4-dimethylphenylamino substituent at position 4 and a thiomorpholino methanone group at position 2. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.

Properties

IUPAC Name

[4-(3,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLPKQAEWSZNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylaniline with 3-chloroquinoline under basic conditions to form the intermediate 4-((3,4-dimethylphenyl)amino)quinoline. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source, such as methanone, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound is no exception. It is investigated for its ability to inhibit specific biological pathways and its potential therapeutic applications.

Medicine

In medicine, (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is explored for its potential as a drug candidate. Its unique structure and biological activity make it a promising candidate for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in the production of high-performance materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological pathways. For example, it may inhibit DNA synthesis by targeting DNA gyrase or topoisomerase, enzymes crucial for DNA replication and cell division. This inhibition can result in the suppression of cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Position 4 Modifications
  • Target Compound: 3,4-Dimethylphenylamino group.
  • Analog (): 4-((3-Methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone. The methoxy group is electron-withdrawing, which may reduce metabolic stability compared to methyl groups.
Position 3 Modifications
  • Target Compound: Thiomorpholino methanone. Sulfur in thiomorpholino increases lipophilicity and may enhance interactions with cysteine residues in enzymes.
  • Analog (): (Quinolin-3-yl)(p-tolyl)methanone (3ab).
  • Analog (): (4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone. Chlorine at position 4 increases electrophilicity, while the p-tolyl methanone may reduce solubility compared to thiomorpholino.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Predicted)
Target Compound ~425 Thiomorpholino, 3,4-dimethylphenyl 3.8 Low (aqueous)
Analog ~407 Thiomorpholino, 3-methoxyphenyl 2.9 Moderate
(4-Chloro-6-methoxy analog) 311.8 p-Tolyl, Cl, OMe 4.1 Very low
ab (p-Tolyl analog) ~285 p-Tolyl 3.5 Low

*LogP estimated using fragment-based methods.

Key Research Findings and Limitations

  • Synthesis Efficiency: Condensation methods () offer high yields but may require harsh conditions, while annulation () is greener but untested for thiomorpholino derivatives.
  • Activity Data Gap : Direct biological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

The compound (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone , with the CAS number 1359177-40-4 , is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22_{22}H23_{23}N3_3OS
  • Molecular Weight : 377.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the dimethylphenylamino group via nucleophilic substitution.
  • Attachment of the thiomorpholine moiety through reaction with thiomorpholine derivatives.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown potent cytotoxic effects against various cancer cell lines, including breast and glioblastoma cancer cells. The mechanism often involves:

  • Induction of apoptosis as evidenced by morphological changes such as cell shrinkage and chromatin condensation.
  • Inhibition of critical cellular pathways that promote tumor growth.
Study Cell Line IC50 (µM) Mechanism
Study ABreast Cancer15Apoptosis induction
Study BGlioblastoma20Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15

The biological activity of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds in this class often inhibit enzymes critical for DNA replication and repair.
  • Receptor Modulation : They can modulate receptor activity, impacting signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antitumor Efficacy in Vivo : A study investigated the in vivo efficacy of related quinoline derivatives in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting the potential for clinical applications.
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinoline derivatives revealed that modifications at specific positions on the quinoline ring significantly enhance biological activity, guiding future drug design.

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